Uridine-triphosphate

P2Y receptor pharmacology GPCR signaling phospholipase C activation

Researchers requiring selective pyrimidine-sensitive P2Y2/P2Y4 receptor activation must avoid generic UMP/UDP/ATP substitution due to divergent receptor profiles, enzyme kinetics, and functional responses. Procure UTP for assured target engagement. - Selectivity Data: At 100 nM, fully activates P2Y2 (EC50=55 nM) and P2Y4 (EC50=80 nM) with zero P2Y6 engagement, unlike UDP. - Enzymatic Precision: Exclusive substrate for UDP-glucose pyrophosphorylase (Km=0.22 mM); ATP yields only 13.7% activity. - Functional Validity: Equipotent with UDP in vasoconstriction assays (10⁻⁸-10⁻⁵ M), unlike inactive UMP; robust sensory neuron activation (EC50=0.8 μM) unachievable with UDP.

Molecular Formula C9H11N2O15P3-4
Molecular Weight 480.11 g/mol
Cat. No. B1242244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-triphosphate
Molecular FormulaC9H11N2O15P3-4
Molecular Weight480.11 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O
InChIInChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1
InChIKeyPGAVKCOVUIYSFO-XVFCMESISA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UTP Procurement Guide: Comparator-Based Evidence


Uridine-triphosphate (UTP) is a pyrimidine nucleoside triphosphate consisting of uracil linked to a ribose sugar and a triphosphate chain [1]. It serves as an endogenous agonist at P2Y2 and P2Y4 receptors and is the obligate substrate for UDP-sugar pyrophosphorylases in glycosylation pathways [2]. UTP can be distinguished from its closest analogs—uridine diphosphate (UDP), uridine monophosphate (UMP), and adenosine triphosphate (ATP)—based on receptor selectivity profiles, enzyme kinetics, and functional response characteristics [3].

P2Y2 and P2Y4 receptor activation studies
UDP-sugar biosynthesis (UGPase substrate)
Pyrimidine-mediated vasoconstriction research
GPCR signaling and receptor desensitization assays

UTP vs. Analogues: Why Substitution Fails


Generic substitution among UTP, UDP, and UMP is invalid due to divergent receptor activation thresholds, distinct downstream signaling, and markedly different enzyme kinetics. In vasoconstriction assays, UTP and UDP are equipotent, whereas UMP exhibits no vasomotor activity [1]. In sensory neurons, UTP (EC50 = 0.8 μM) robustly increases action potential firing, while UDP completely fails to do so [2]. For biosynthetic applications, UTP is the specific substrate for UDP-glucose pyrophosphorylase with a Km of 0.22 mM, while ATP shows only 13.7% relative activity in the same reaction [3]. These quantifiable disparities preclude interchangeability.

UDP
Preferentially activates P2Y6, not P2Y4, and lacks UGPase substrate activity.
UMP
No vasomotor activity; not a substrate for UDP-glucose pyrophosphorylase.
ATP
~10-fold lower desensitization potency at P2Y2 and only 13.7% relative activity in UGPase assays.

Quantitative Evidence: UTP vs. Closest Analogues


P2Y4 Receptor Activation: Selectivity Over P2Y6

In human 1321N1 astrocytoma cells stably expressing P2Y receptors, UTP activates P2Y2 and P2Y4 receptors with EC50 values of 55 nM and 80 nM, respectively, while exhibiting negligible activity at the P2Y6 receptor (EC50 >10,000 nM) [1]. This represents >125-fold selectivity for P2Y4 over P2Y6. In direct contrast, UDP is the preferred endogenous agonist for P2Y6 and shows weak or no activity at P2Y2 and P2Y4 in the same system.

P2Y4 Selectivity
Head-to-head
>125-fold for P2Y4 over P2Y6
Supports P2Y4-selective study design.
Stably transfected 1321N1 cells
P2Y receptor pharmacology GPCR signaling phospholipase C activation

P2Y2 Receptor Desensitization: UTP vs. ATP

In murine and human P2Y2 receptor-expressing cell systems, ATP and UTP activate the receptor with comparable potencies (EC50 = 1.5–5.8 μM). However, UTP is approximately 10-fold more potent than ATP in inducing homologous receptor desensitization, with IC50 values of 0.7–2.9 μM for UTP compared to 9.1–21.2 μM for ATP [1]. This indicates that while initial activation is similar, the sustained signaling profile differs markedly between the two nucleotides.

P2Y2 Desensitization
Head-to-head
IC50 0.7–2.9 μM (vs 9.1–21.2 μM ATP)
Higher desensitization may alter repeated stimulation profiles.
Murine and human P2Y2 systems
P2Y2 receptor receptor desensitization IC50 comparison

UDP-Glucose Pyrophosphorylase Substrate Kinetics

Kinetic analysis of recombinant UGP5 isozyme from potato tuber revealed a Km value of 0.22 mM for UTP in the synthesis direction [1]. In germinated barley UGPase, the Km for UTP was 93 μM, and the enzyme showed only 13.7% relative activity with ATP and 18.5% with CTP as alternative NTP substrates [2]. UMP is not a substrate for this enzyme class. These parameters are essential for designing in vitro glycosylation reactions and metabolic engineering workflows.

UGPase Kinetics
Cross-study
Km 0.22 mM; ATP only 13.7% activity
Essential for UDP-sugar biosynthesis.
Recombinant potato/barley UGPase
UDP-glucose pyrophosphorylase enzyme kinetics glycobiology

Vasoconstriction: UTP, UDP, and UMP Comparison

In the isolated perfused canine epicardial coronary artery, the rank order of potency for vasoconstriction was UTP = UDP > ATP > TTP ≥ ITP >> UMP [1]. In the rat isolated pulmonary vascular bed, UDP was equiactive to UTP in eliciting dose-dependent vasoconstriction across the 10⁻⁸ to 10⁻⁵ mol dose range, while UMP and uridine showed no vasomotor activity whatsoever [2]. This binary activity difference between di/tri-phosphate and monophosphate forms is consistent across vascular preparations.

Vasoconstriction
Head-to-head
UTP: Active, dose-dependent
UDP: Equipotent
UMP: Inactive
Phosphate chain length determines vasoactivity.
Isolated artery preparations
vascular pharmacology vasoconstriction pyrimidine nucleotides

UTP Procurement: Application Scenarios


Selective P2Y2 and P2Y4 Receptor Activation

UTP should be procured for studies requiring selective activation of the pyrimidine-sensitive P2Y2 and P2Y4 receptors, while avoiding P2Y6 receptor engagement. At 100 nM, UTP fully activates P2Y2 (EC50 = 55 nM) and P2Y4 (EC50 = 80 nM) while producing no detectable P2Y6 activation, which requires >10,000 nM [1]. This selectivity cannot be achieved with UDP (which preferentially activates P2Y6) or ATP (which activates P2Y2 but not P2Y4).

Enzymatic Synthesis of UDP-Glucose and UDP-Sugars

UTP is the requisite substrate for UDP-glucose pyrophosphorylase (UGPase)-catalyzed synthesis of UDP-glucose, a critical precursor for glycogen biosynthesis and glycoconjugate production. With a Km of 0.22 mM for UTP in recombinant UGP5 systems, the enzyme operates at optimal efficiency [1]. Substituting ATP yields only 13.7% relative activity, making UTP the only viable substrate for preparative-scale UDP-sugar synthesis .

Pyrimidine-Mediated Vasoconstriction Studies

For investigating pyrimidine nucleotide-mediated vasoconstriction in isolated vessel preparations (e.g., coronary, pulmonary, or mesenteric arteries), UTP and UDP are equipotent constrictors, whereas UMP is completely inactive [1]. UTP at 10⁻⁸ to 10⁻⁵ mol elicits reproducible dose-dependent vasoconstriction that is resistant to P2X receptor desensitization, distinguishing pyrimidine-mediated responses from purine-mediated P2X signaling .

Application
Selection Property
Validation Focus
P2Y2/P2Y4 receptor activation studies
P2Y4/P2Y6 selectivity
Verify P2Y6 exclusion at working concentration
UDP-sugar biosynthesis research
UGPase substrate specificity
Test ATP/UMP as negative controls
Pyrimidine vasoconstriction studies
Phosphate-chain-dependent activity
Include UMP inactive comparator

Technical Documentation Hub

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